1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide
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Overview
Description
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as MitoBloCK-6, has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves the selective inhibition of the mPTP. This pore plays a critical role in regulating mitochondrial function, and its dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. By selectively targeting the mPTP, this compound has been shown to modulate mitochondrial function and protect against cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the mPTP, this compound has been shown to modulate cellular metabolism, regulate mitochondrial membrane potential, and induce autophagy. These effects make this compound a promising tool for studying cellular processes and the role of mitochondria in disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide in lab experiments is its selective inhibition of the mPTP. This allows researchers to study the role of this pore in a variety of cellular processes, without affecting other mitochondrial functions. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide. One area of interest is the role of the mPTP in cancer, and the potential use of this compound as a therapeutic agent in cancer treatment. Other areas of interest include the role of the mPTP in neurodegenerative disorders, cardiovascular disease, and aging. Additionally, further research is needed to better understand the potential toxicity of this compound, and to develop more selective inhibitors of the mPTP.
Synthesis Methods
The synthesis of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with acetone to form 4-methyl-3-penten-2-one. This intermediate is then reacted with ethyl cyanoacetate to form a pyridine ring, which is subsequently converted to an imidazole ring through a series of reactions. The final product is obtained through the reaction of the imidazole intermediate with methyl iodide and sodium bromide.
Scientific Research Applications
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been used in a variety of scientific research applications, particularly in the study of mitochondrial function. This compound has been shown to selectively inhibit the mitochondrial permeability transition pore (mPTP), a key regulator of mitochondrial function. By selectively targeting the mPTP, this compound has been used to study the role of this pore in a variety of cellular processes, including apoptosis, necrosis, and autophagy.
properties
IUPAC Name |
2-(2,3-dimethylimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O.BrH/c1-11-4-6-13(7-5-11)14(17)10-16-9-8-15(3)12(16)2;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVAVJHYKPCRSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=C[N+](=C2C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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